molecular formula C18H18N4O2 B5743680 1-(4-Acetylphenyl)-3-(1,2-dimethylbenzimidazol-5-yl)urea

1-(4-Acetylphenyl)-3-(1,2-dimethylbenzimidazol-5-yl)urea

Cat. No.: B5743680
M. Wt: 322.4 g/mol
InChI Key: BCTGPMSUDBJAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Acetylphenyl)-3-(1,2-dimethylbenzimidazol-5-yl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an acetylphenyl group and a dimethylbenzimidazolyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylphenyl)-3-(1,2-dimethylbenzimidazol-5-yl)urea typically involves the reaction of 4-acetylphenyl isocyanate with 1,2-dimethylbenzimidazole. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Acetylphenyl)-3-(1,2-dimethylbenzimidazol-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the acetyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of the acetylphenyl group.

    Reduction: Alcohol derivatives of the acetyl group.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

1-(4-Acetylphenyl)-3-(1,2-dimethylbenzimidazol-5-yl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-3-(1,2-dimethylbenzimidazol-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, in medicinal chemistry, the compound may inhibit key enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

1-(4-Acetylphenyl)-3-(1,2-dimethylbenzimidazol-5-yl)urea can be compared with other similar compounds, such as:

    1-(4-Acetylphenyl)-3-(1-methylbenzimidazol-5-yl)urea: This compound differs by having a single methyl group on the benzimidazole ring, which may affect its chemical reactivity and biological activity.

    1-(4-Acetylphenyl)-3-(benzimidazol-5-yl)urea: This compound lacks the methyl groups on the benzimidazole ring, which can influence its solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-(1,2-dimethylbenzimidazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-11(23)13-4-6-14(7-5-13)20-18(24)21-15-8-9-17-16(10-15)19-12(2)22(17)3/h4-10H,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTGPMSUDBJAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804674
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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